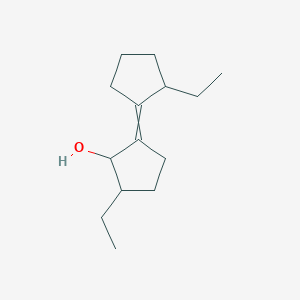
Cadmium bis(16-methylheptadecanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cadmium bis(16-methylheptadecanoate) can be synthesized through a reaction between cadmium salts (such as cadmium chloride) and 16-methylheptadecanoic acid. The reaction typically involves dissolving the cadmium salt in an appropriate solvent, followed by the addition of 16-methylheptadecanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the cadmium complex. The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of cadmium bis(16-methylheptadecanoate) follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The cadmium salt and 16-methylheptadecanoic acid are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure. The product is then purified using industrial-scale filtration and recrystallization techniques .
化学反応の分析
Types of Reactions
Cadmium bis(16-methylheptadecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and the corresponding reduced organic acid.
Substitution: The cadmium ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used under controlled conditions.
Substitution: Metal salts such as zinc chloride or copper sulfate can be used to replace cadmium in the compound.
Major Products Formed
Oxidation: Cadmium oxide and oxidized organic acids.
Reduction: Cadmium metal and reduced organic acids.
Substitution: New metal-organic complexes with the substituted metal ion.
科学的研究の応用
Cadmium bis(16-methylheptadecanoate) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of cadmium-containing compounds and materials.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized materials and coatings with unique properties
作用機序
The mechanism of action of cadmium bis(16-methylheptadecanoate) involves its interaction with cellular components and biomolecules. Cadmium ions can bind to proteins and enzymes, affecting their function and activity. The compound can also interact with cellular membranes, altering their permeability and function. These interactions can lead to various biological effects, including toxicity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
Cadmium bis(benzimidazol-2-yl)methane: Another cadmium complex with different ligands and properties.
Cadmium bis(thiourea)cadmium acetate: A cadmium complex with thiourea ligands, used in nonlinear optical applications.
Uniqueness
Cadmium bis(16-methylheptadecanoate) is unique due to its specific ligand (16-methylheptadecanoic acid) and the resulting chemical properties. Its long-chain organic ligand provides distinct solubility and reactivity characteristics compared to other cadmium complexes. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
84878-36-4 |
|---|---|
分子式 |
C36H70CdO4 |
分子量 |
679.4 g/mol |
IUPAC名 |
cadmium(2+);16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.Cd/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2 |
InChIキー |
NVCBSVCEVBFOAR-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


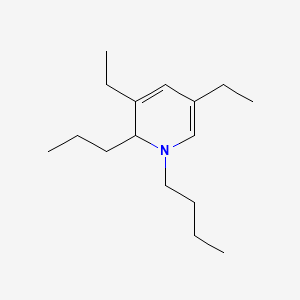
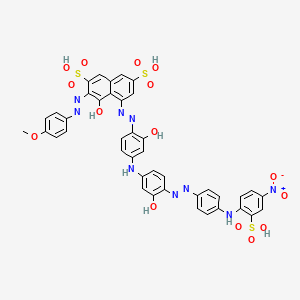
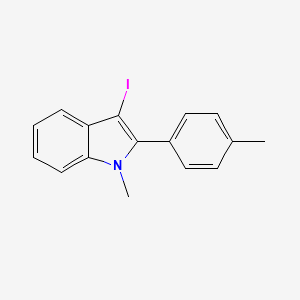
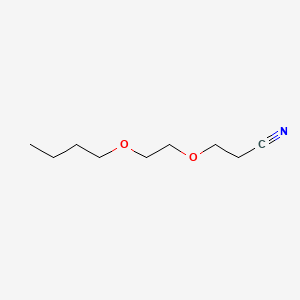
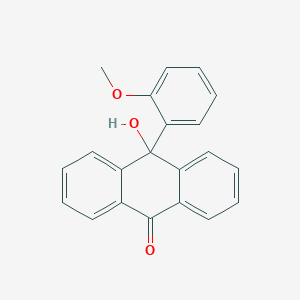
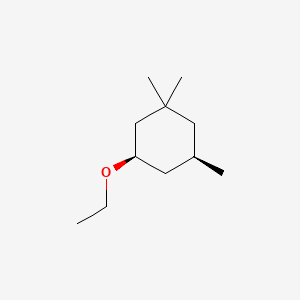
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
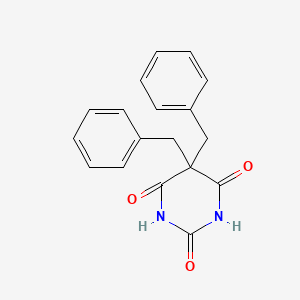
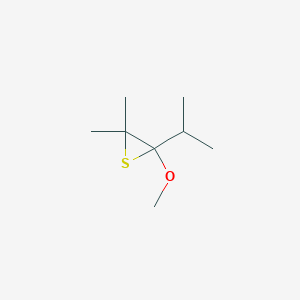

![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)

